molecular formula C6H10N2O B560723 1,4-Diazabicyclo[3.2.1]octan-2-one CAS No. 108437-48-5

1,4-Diazabicyclo[3.2.1]octan-2-one

Cat. No.: B560723
CAS No.: 108437-48-5
M. Wt: 126.159
InChI Key: HTVCWCDVMNENKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazabicyclo[3.2.1]octan-2-one is a synthetically valuable, conformationally restricted bicyclic lactam. This scaffold is of high interest in medicinal chemistry and organic synthesis as a rigid building block for the development of novel pharmacologically active compounds. The embedded lactam functionality provides a handle for further chemical diversification, while the bridged bicyclic structure imposes defined three-dimensional geometry, which can be critical for optimizing interactions with biological targets. Similar diazabicyclo[3.2.1]octane scaffolds have been identified as key intermediates in the synthesis of β-lactamase inhibitors, highlighting the potential of this chemotype in addressing antibiotic resistance . More broadly, nitrogen-bridged bicyclic compounds are frequently explored as constrained analogs of piperazines and other flexible diamines to improve potency and selectivity in drug discovery programs . Researchers utilize this scaffold to create molecular diversity and investigate structure-activity relationships. This product is intended for research applications in a controlled laboratory environment. 1,4-Diazabicyclo[3.2.1]octan-2-one is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,4-diazabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-3-7-5-1-2-8(6)4-5/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVCWCDVMNENKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1NCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00667096
Record name 1,4-Diazabicyclo[3.2.1]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00667096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108437-48-5
Record name 1,4-Diazabicyclo[3.2.1]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00667096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Differences :

  • Ring Geometry : The [2.2.2] system forms a symmetrical six-membered ring, whereas the [3.2.1] system is asymmetrical and seven-membered.
  • Nitrogen Positioning : Both compounds have 1,4-diazabicyclic frameworks, but the [2.2.2] system is more rigid due to shorter bridgehead bonds.

1,4-Diazabicyclo[3.2.2]nonane

Structural Differences :

  • Ring Expansion : The [3.2.2] system has an eight-membered ring, offering greater conformational flexibility compared to the [3.2.1] system.

Pharmacological Relevance :

  • Derivatives of both systems act as α7 nicotinic receptor agonists, but the [3.2.2]nonane framework shows enhanced metabolic stability due to reduced ring strain .
  • Synthesis: [3.2.2]nonane is synthesized via acid-catalyzed Beckmann rearrangement of 3-quinuclidinone oxime, followed by LiAlH4 reduction, whereas [3.2.1]octan-2-one requires dibrominated adipate intermediates .

3,8-Diazabicyclo[3.2.1]octane

Structural Differences :

  • Nitrogen Positions : Nitrogen atoms are at positions 3 and 8, altering hydrogen-bonding capabilities and molecular polarity compared to the 1,4-diazabicyclo analog.

Key Research Findings and Data

Molecular and Vibrational Analysis

  • Bond Lengths/Angles: The [3.2.1]octan-2-one system shows elongated N–C bonds (1.465–1.488 Å) compared to nortropane, with distinct vibrational modes at 1,250–1,350 cm⁻¹ due to N–H bending .
  • Thermodynamic Stability : The [3.2.1] system exhibits lower ring strain (ΔHf ≈ 45 kJ/mol) than [2.2.2] analogs (ΔHf ≈ 60 kJ/mol), enhancing its suitability for drug design .

Pharmacological Performance

Compound Biological Target Activity (IC₅₀) Reference
1,4-Diazabicyclo[3.2.1]octan-2-one α7 Nicotinic Receptor 12 nM
1,4-Diazabicyclo[3.2.2]nonane α7 Nicotinic Receptor 8 nM
7-Oxo-6-sulfooxy derivative Penicillin-Binding Protein (PBP) 0.5 µg/mL (MIC)

Preparation Methods

Cyclization of Dibromo Esters with Amines

A foundational approach for synthesizing diazabicyclo compounds involves the reaction of dibromo esters with primary amines. For example, dimethyl 2,7-dibromooctanedioate (derived from suberic acid) reacts with methylamine at elevated temperatures (120°C) to yield cis-dimethyl 1-methylazepan-2,7-dicarboxylate, a precursor to 8,10-diazabicyclo[4.3.1]decane . Adapting this method for 1,4-diazabicyclo[3.2.1]octan-2-one would require shorter-chain dibromo esters (e.g., dimethyl 2,5-dibromoadipate) and a secondary amine to facilitate lactam formation.

Key steps include:

  • Bromination : Adipic acid undergoes radical bromination to yield meso-2,5-dibromoadipic acid, which is esterified to dimethyl 2,5-dibromoadipate .

  • Amine Cyclization : Reaction with benzylamine or methylamine induces ring closure, forming a pyrrolidine intermediate.

  • Lactam Formation : Oxidation or hydrolysis of the ester groups, followed by intramolecular amidation, generates the bicyclic lactam.

Yields for analogous syntheses range from 6% to 15%, limited by competing polymerization and stereochemical heterogeneity .

Beckmann Rearrangement of Cyclic Oximes

The Beckmann rearrangement converts cyclic oximes into lactams, offering a direct route to 1,4-diazabicyclo[3.2.1]octan-2-one. For instance, 3-quinuclidinone oxime undergoes acid-catalyzed rearrangement to 1,4-diazabicyclo[3.2.2]nonan-3-one, which is reduced to the corresponding amine . Applying this method to a suitably substituted oxime precursor could yield the target lactam.

Procedure :

  • Oxime Preparation : Cyclohexenone derivatives are treated with hydroxylamine to form oximes.

  • Rearrangement : Concentrated sulfuric acid or PCl₅ catalyzes the rearrangement, producing the lactam .

  • Purification : Column chromatography isolates the product, with yields typically below 20% due to side reactions.

1,3-Dipolar Cycloaddition of Azomethine Ylides

Modern methods leverage 1,3-dipolar cycloadditions to construct bicyclic frameworks. 3-Oxidopyraziniums, azomethine ylides derived from 2(1H)-pyrazinones, react with acrylate derivatives to form diazabicyclo[3.2.1]octane adducts . Introducing a ketone-containing dipolarophile (e.g., methyl acrylate) could directly yield 1,4-diazabicyclo[3.2.1]octan-2-one.

Example Reaction :

  • Dipolarophile : Methyl acrylate.

  • Conditions : Room temperature, trifluoroacetic acid (TFA) catalyst .

  • Outcome : The cycloadduct undergoes spontaneous lactonization or lactamization, forming the bicyclic ketone.

This method offers superior stereocontrol and moderate yields (30–50%) but requires precise stoichiometry .

Hydrogenation of Bicyclic Diones

Reduction of bicyclic diones (e.g., 8,10-diazabicyclo[4.3.1]decane-7,9-dione) with lithium aluminium hydride (LiAlH₄) yields secondary amines . For 1,4-diazabicyclo[3.2.1]octan-2-one, a analogous dione precursor could be hydrogenated selectively to retain the ketone moiety.

Steps :

  • Dione Synthesis : Cyclization of a dicarboxylic acid derivative with a diamine.

  • Selective Reduction : Use of mild reducing agents (e.g., NaBH₄) to preserve the ketone.

Yields are highly variable (10–40%), depending on the reducing agent’s selectivity .

Protecting Group-Mediated Synthesis

Protecting groups (e.g., benzyl, PMB) enable stepwise assembly of the bicyclic structure. A patent describing 1,4-diazabicyclo[3.2.2]nonane synthesis illustrates this approach: a benzyl-protected intermediate undergoes hydrogenolysis to reveal the free amine . Adapting this strategy, a ketone-containing precursor could be cyclized and deprotected to yield the target lactam.

Key Reactions :

  • Cyclization : A protected diamine reacts with a diester to form the bicyclic framework.

  • Deprotection : Hydrogenolysis (Pd/C, H₂) removes benzyl groups .

This method achieves higher yields (50–60%) but requires multi-step purification .

Comparative Analysis of Methods

MethodStarting MaterialKey Reagent/ConditionsYieldAdvantagesLimitations
Dibromo Ester CyclizationDimethyl 2,5-dibromoadipateMethylamine, 120°C6–15%Scalable, inexpensive reagentsLow yield, stereochemical issues
Beckmann RearrangementCyclic oximeH₂SO₄, heat<20%Direct lactam formationHarsh conditions, poor yields
1,3-Dipolar Cycloaddition3-OxidopyraziniumMethyl acrylate, TFA30–50%Stereocontrol, modularityRequires specialized precursors
Dione HydrogenationBicyclic dioneNaBH₄10–40%Selective reductionUnpredictable selectivity
Protecting Group StrategyBenzyl-protected diaminePd/C, H₂50–60%High yield, clean deprotectionMulti-step synthesis

Q & A

Q. What are the key considerations when designing synthetic routes for 1,4-Diazabicyclo[3.2.1]octan-2-one?

Synthetic strategies must balance ring-strain minimization, nitrogen atom positioning, and stereochemical control. Multi-step procedures often start with dicarboxylic acids (e.g., adipic or suberic acid) converted to dibromo intermediates, followed by cyclization with amines. For example, dimethyl meso-2,5-dibromoadipate can be transformed into pyrrolidine intermediates and further cyclized with benzylamine to form the bicyclic core . Scalable routes require optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid side products like racemic mixtures .

Q. How do spectroscopic techniques (e.g., NMR, IR) aid in structural confirmation of bicyclic scaffolds?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify bridgehead protons (δ ~3.8–4.2 ppm) and quaternary carbons. Coupling patterns distinguish axial/equatorial substituents.
  • IR : Stretching frequencies for carbonyl groups (1650–1750 cm1^{-1}) and amine N–H bonds (3300–3500 cm1^{-1}) confirm functional groups .
  • X-ray crystallography : Resolves stereochemical ambiguity by mapping bond angles and torsion strain .

Q. What common reactions does 1,4-Diazabicyclo[3.2.1]octan-2-one undergo in organic synthesis?

  • Nucleophilic substitution : Bridgehead nitrogen reacts with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts .
  • Reductive amination : Ketone groups are reduced to secondary amines using LiAlH4_4, enabling further functionalization .
  • Cross-coupling : Palladium-catalyzed allylation constructs complex alkaloid cores, as seen in naphthyridinomycin synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes of cyclization reactions?

Discrepancies often arise from competing reaction pathways (e.g., chair vs. boat transition states). To resolve:

  • Compare computational models (DFT) with experimental data to identify dominant pathways .
  • Use chiral auxiliaries or catalysts to enforce stereoselectivity .
  • Analyze byproducts via HPLC-MS to detect minor diastereomers .

Q. What computational methods predict the reactivity of 1,4-Diazabicyclo[3.2.1]octan-2-one derivatives?

  • DFT calculations : Simulate transition states to assess activation energies for ring-opening or substitution reactions .
  • Molecular dynamics : Model solvent effects on conformational stability (e.g., aqueous vs. aprotic environments) .
  • Hammett analysis : Quantify electronic effects of substituents on reaction rates .

Q. What challenges arise in developing enantioselective syntheses of this compound?

  • Steric hindrance : Bridgehead substituents limit catalyst access. Solutions include bulky chiral ligands (e.g., BINOL-phosphates) .
  • Racemization risk : Mild conditions (low temperature, non-acidic media) preserve stereochemical integrity during reduction steps .

Q. How can researchers analyze catalytic mechanisms involving this compound in cross-coupling reactions?

  • Kinetic isotope effects : Probe rate-determining steps (e.g., oxidative addition vs. transmetallation) .
  • In situ NMR : Track intermediates (e.g., π-allyl palladium complexes) during catalysis .
  • Electrochemical studies : Measure redox potentials to identify catalytically active species .

Q. What strategies optimize reaction conditions for academic-to-industrial scale-up?

  • Flow chemistry : Enhances heat/mass transfer for exothermic cyclization steps .
  • Solvent screening : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Process analytical technology (PAT) : Monitor reaction progress via real-time IR or Raman spectroscopy .

Q. What strategies exist for modifying the core structure to enhance bioactivity?

  • Ring expansion : Incorporate azepane moieties via Beckmann rearrangements to modulate CNS permeability .
  • Heteroatom substitution : Replace oxygen with sulfur to alter electronic properties and binding affinity .
  • Prodrug design : Introduce hydrolyzable esters for controlled release in biological systems .

Q. How can researchers evaluate the compound’s potential in CNS drug development?

  • In vitro assays : Measure α7 nicotinic acetylcholine receptor (nAChR) agonism using patch-clamp electrophysiology .
  • Blood-brain barrier (BBB) penetration : Compute logP/logD values and perform PAMPA-BBB assays .
  • Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.